(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Oxidation and Cyclization: The final step involves oxidation and cyclization to form the oxabicyclohexanone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structure of the compound makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-1-((Methoxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1S,5R)-1-((Ethoxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[310]hexan-2-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1S,5R)-1-(phenylmethoxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H14O3/c14-12-13(6-11(13)8-16-12)9-15-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-,13+/m0/s1 |
InChI Key |
JXOUNYUWRXSZIA-WCQYABFASA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(=O)OC2)COCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C1(C(=O)OC2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.